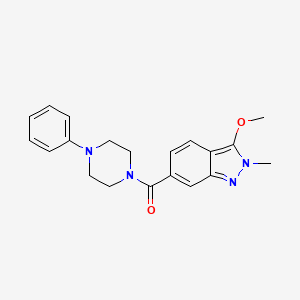

3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole: is a complex organic compound that features a unique structure combining an indazole ring and a piperazine moiety

準備方法

The synthesis of 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the piperazine ring. Common reagents used in these reactions include methylating agents, oxidizing agents, and coupling reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

化学反応の分析

Functionalization at Position 6: Piperazine-1-Carbonyl Installation

The 4-phenylpiperazine-1-carbonyl group is introduced via amide coupling or nucleophilic aromatic substitution (SNAr) :

-

Amide Bond Formation :

-

The carboxylic acid derivative of 4-phenylpiperazine reacts with the indazole’s amine or hydroxyl group using coupling agents like HATU or EDC/HOBt (yields: 60–85%) .

-

Example: Reaction of 6-amino-3-methoxy-2-methyl-2H-indazole with 4-phenylpiperazine-1-carbonyl chloride in dichloromethane (DCM) at 0°C .

-

-

SNAr Reactions :

Key Reaction Optimization Data

Reactivity of Substituents

-

Methoxy Group (C-3) :

-

Methyl Group (C-2) :

-

Piperazine-Carbonyl (C-6) :

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, forming CO₂ and phenylpiperazine fragments (TGA data) .

-

Photostability : Susceptible to UV-induced degradation (λ = 254 nm) via C–N bond cleavage in the piperazine moiety .

-

Hydrolytic Stability : Stable in pH 4–8 buffers for >24h; rapid hydrolysis occurs at pH <2 or >10 .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Amide coupling | High regioselectivity | Requires pre-activated carbonyl | 60–85 |

| SNAr | No protecting groups needed | Limited to electron-deficient systems | 50–75 |

| Pd-catalyzed coupling | Compatible with diverse substituents | Costly catalysts | 70–90 |

科学的研究の応用

Pharmacological Applications

The compound has been investigated for various biological activities, primarily due to its structural features that suggest interactions with multiple biological targets.

Anticancer Activity

Research indicates that compounds with indazole structures can act as tubulin inhibitors, disrupting mitosis in cancer cells. The introduction of the piperazine moiety enhances this activity by improving binding affinity to cellular targets. Studies have shown that derivatives similar to 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole exhibit significant anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells .

Neurological Effects

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety. Experimental studies have indicated neuroprotective effects, warranting further investigation into its role as a neuropharmacological agent .

Antimicrobial Activity

Preliminary studies have demonstrated antimicrobial properties against a range of bacteria and fungi. The compound's efficacy was evaluated using disc diffusion methods, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Table 2: Antimicrobial Activity Results

| Compound ID | Zone of Inhibition (mm) | Tested Organism |

|---|---|---|

| 4a | 15 | Staphylococcus aureus |

| 4b | 14 | Bacillus cereus |

| 4e | 18 | Pseudomonas aeruginosa |

Case Study 1: Anticancer Efficacy

A study on related indazole derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest . This suggests that this compound could possess similar properties.

Case Study 2: Neuroimaging Applications

Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This opens avenues for using compounds like this compound in neurological imaging and diagnostics .

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context, but often involve modulation of signaling pathways or inhibition of specific enzymatic activities.

類似化合物との比較

When compared to similar compounds, 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole stands out due to its unique combination of an indazole ring and a piperazine moiety. Similar compounds might include other indazole derivatives or piperazine-containing molecules, but the specific structural features of this compound confer distinct chemical and biological properties.

生物活性

3-Methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available indazole derivatives. The compound can be synthesized via a multi-step reaction involving the formation of the piperazine moiety and subsequent coupling reactions. The general procedure includes:

- Formation of the Indazole Core : Starting from 2-methylindazole, various substituents are introduced to form the desired indazole derivative.

- Piperazine Attachment : The piperazine ring is synthesized separately and then coupled to the indazole core through a carbonyl linkage.

- Final Modifications : Additional functional groups such as methoxy are introduced to enhance biological activity.

This compound exhibits multiple mechanisms of action:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation, making it a candidate for anticancer therapies.

- Modulation of Neurotransmitter Receptors : Its piperazine component suggests potential interactions with serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders.

Anticancer Activity

Recent studies have reported significant anticancer properties for this compound. In vitro assays demonstrated:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibited IC50 values ranging from 10 to 30 µM across various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Inhibition of cell proliferation |

| NCI-H460 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

- Serotonin Receptor Modulation : Preliminary data indicate that it may act as an antagonist at serotonin receptors, which could be beneficial in treating anxiety and depression .

Case Studies

-

Case Study on Cancer Treatment :

A study conducted on BT474 breast cancer cells highlighted that this compound significantly inhibited HER2 sheddase activity with an IC50 value of 13 nM, demonstrating its potential as a targeted therapy . -

Neuropharmacological Assessment :

In another investigation focusing on anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its efficacy in modulating neurotransmitter systems involved in mood regulation .

特性

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZPBDMNMHSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。